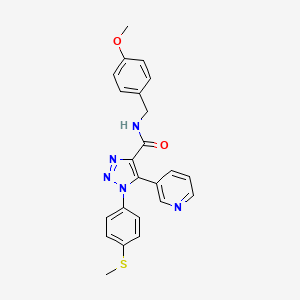

N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a complex substitution pattern. Its structure includes a 1,2,3-triazole core substituted at the 1-position with a 4-(methylthio)phenyl group, at the 5-position with a pyridin-3-yl moiety, and a carboxamide functional group linked to a 4-methoxybenzyl group. The molecular formula is C₂₃H₂₂N₅O₂S, with a molecular weight of 432.1 g/mol.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-19-9-5-16(6-10-19)14-25-23(29)21-22(17-4-3-13-24-15-17)28(27-26-21)18-7-11-20(31-2)12-8-18/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQUDTDJLUUWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)SC)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251613-81-6) is a synthetic compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, with a molecular weight of 431.5 g/mol. The structure contains a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. In particular, compounds similar to this compound have shown moderate cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using various concentrations of the compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic activity at higher concentrations.

| Sample Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 50 | 18.17 |

| 25 | 23.33 |

| 12.5 | 33.11 |

These findings suggest that this compound may inhibit cell proliferation in a dose-dependent manner .

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition. Notably, it has been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes and a target for certain therapeutic interventions.

Inhibition Assay Results

In vitro studies demonstrated that the compound exhibited moderate inhibition against CA-II:

| Compound | IC (μM) |

|---|---|

| N-(4-methoxybenzyl)-... | 18.1 ± 1.31 |

| Acetazolamide (standard) | 18.2 ± 0.23 |

The IC values indicate that this compound is comparable to acetazolamide, a known CA-II inhibitor . Molecular docking studies suggested that the binding affinity of this compound is influenced by its structural features, particularly the presence of polar groups which enhance interaction with the enzyme's active site.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural characteristics. For this compound:

Key Structural Features Influencing Activity:

- Triazole Ring: Essential for biological activity.

- Substituents on Aromatic Rings: The presence of methoxy and methylthio groups enhances lipophilicity and potentially increases membrane permeability.

- Pyridine Moiety: Contributes to interactions with biological targets.

These features suggest that modifications to the substituents on the triazole ring could lead to enhanced efficacy or selectivity against specific biological targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. Research indicates that derivatives of triazole compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole ring can lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The presence of the pyridine and methylthio groups in this specific compound may contribute to its biological activity by influencing the interaction with biological targets .

Antimicrobial Properties

The compound also demonstrates antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth, and this particular compound has been evaluated for its effectiveness against several pathogenic fungi and bacteria. Its mechanism of action may involve disrupting cell membrane integrity or inhibiting essential enzymes in microbial metabolism .

Anti-inflammatory Effects

Beyond antimicrobial and anticancer activities, N-(4-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory drug .

Agricultural Applications

Pesticidal Activity

In agriculture, triazole compounds are widely recognized for their fungicidal properties. This specific compound has been tested for its efficacy against plant pathogens. Its application could help manage diseases caused by fungi in crops, thus enhancing agricultural productivity. The unique structure may provide a novel mechanism of action compared to existing fungicides, potentially reducing resistance development among pathogens .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. It can serve as a monomer or cross-linking agent in polymer chemistry, contributing to the production of materials with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and other industrial products.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives are widely explored for antitumor, antimicrobial, and kinase-inhibitory activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects and biological performance.

Structural Analogues and Substituent Effects

- 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Key substituents : 4-chlorophenyl (position 1), trifluoromethyl (position 5), carboxylic acid (position 4).

- Activity : Selective c-Met inhibitor with 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells. The trifluoromethyl group enhances electron-withdrawing effects, improving target binding .

- Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- 1-(4-Fluoro-3-Methylphenyl)-N-{[4-(Propan-2-yl)Phenyl]Methyl}-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxamide (L806-5694)

- Key substituents : 4-fluoro-3-methylphenyl (position 1), isopropylbenzyl carboxamide (position 4).

- Molecular weight : 429.5 g/mol.

- Activity : Structural data available, but biological activity against NCI-H522 is unreported. The fluoro and isopropyl groups may enhance metabolic stability compared to the target compound’s methylthio and methoxy groups .

Data Tables

Research Findings

Substituent Impact on Activity: Pyridin-3-yl at position 5 correlates with antitumor activity in NCI-H522 cells, as seen in ethyl 1-phenyl-5-(pyridin-3-yl) derivatives (GP = 70.94%) .

Carboxamide vs. Ester/Carboxylic Acid :

- Carboxamide derivatives (e.g., target compound, L806-5694) generally exhibit better metabolic stability than ester or carboxylic acid analogues, which are prone to hydrolysis .

Computational and Crystallographic Tools :

- Structural analysis of triazole derivatives often employs SHELX software for crystallographic refinement, ensuring accurate 3D modeling for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.